Technical Guide: Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-31-5)
Technical Guide: Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-31-5)
Executive Summary & Strategic Utility
Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-31-5) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. As a fused bicycle containing a bridgehead nitrogen, the pyrazolo[1,5-a]pyridine scaffold serves as a bioisostere for indole and azaindole moieties, offering improved solubility and distinct metabolic stability profiles.
The specific utility of the 4-iodo analog lies in its orthogonal reactivity:
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C3-Ester: A masked carbonyl functionality, readily convertible to amides (for hydrogen bond donor/acceptor interactions) or heterocycles (oxadiazoles, triazoles).
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C4-Iodide: A sterically demanding yet chemically accessible handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows for the introduction of vectors into the "northern" region of the ATP-binding pocket in kinase inhibitors.
This guide details the synthesis, reactivity, and application of this core, emphasizing the regiochemical challenges inherent in its construction.
Structural Analysis & Reactivity Profile
The molecule features a
| Feature | Chemical Characteristic | Medicinal Chemistry Implication |
| Scaffold | Pyrazolo[1,5-a]pyridine | Mimics purine/indole; binds to hinge regions of kinases (e.g., TrkA, JAK). |
| Position 3 | Ethyl Carboxylate (Ester) | Electron-withdrawing group (EWG); stabilizes the ring; precursor to carboxamides. |
| Position 4 | Iodine (Halogen) | Critical Handle. Allows diversification via C-C bond formation. Positioned peri to the bridgehead, offering unique steric vectors. |
| Electronic State | Dipolar Character | The bridgehead nitrogen donates electron density into the pyrazole ring, making C3 nucleophilic (though deactivated by the ester). |
Synthetic Routes & Regiochemical Control[1]
The synthesis of the 4-iodo isomer is non-trivial due to regioselectivity issues during the formation of the bicyclic core.
Route A: [3+2] Cycloaddition (The De Novo Approach)
The most authoritative method involves the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with propiolate esters.
Mechanism:
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N-Amination: 3-Iodopyridine is aminated to form the N-aminopyridinium salt.
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Ylide Formation: Treatment with base generates the 1,3-dipole.
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Cycloaddition: Reaction with ethyl propiolate.
The Regioselectivity Challenge (Expert Insight): When starting with 3-iodopyridine , the cyclization can occur at either the C2 or C6 position of the pyridine ring.
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Path A (Sterically Hindered): Cyclization at C2 (adjacent to Iodine) yields the 4-iodo isomer (Target).
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Path B (Sterically Favored): Cyclization at C6 (remote from Iodine) yields the 6-iodo isomer.
Note: In standard conditions, the 6-iodo isomer often predominates. Accessing the 4-iodo isomer (CAS 55899-31-5) typically requires careful chromatographic separation or the use of bulky bases to influence the transition state, though yields of the 4-isomer may be lower (15-30%).
Route B: Diagrammatic Workflow
Caption: Divergent synthesis of regioisomers. The 4-iodo target results from cyclization at the sterically crowded C2 position.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Amino-3-iodopyridinium Mesitylenesulfonate
Rationale: Using MSH (O-Mesitylenesulfonylhydroxylamine) often gives cleaner salts than HOSA, though HOSA is a viable commercial alternative.
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Reagents: 3-Iodopyridine (1.0 eq), MSH (1.1 eq), Dichloromethane (DCM).
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Procedure:
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Dissolve 3-iodopyridine in DCM (0.5 M) at 0°C.
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Dropwise add a solution of MSH in DCM.
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Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
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Observation: A white/off-white precipitate forms.
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Workup:
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Filter the solid.
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Wash with cold diethyl ether to remove unreacted pyridine.
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Dry under vacuum.
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Validation: 1H NMR (DMSO-d6) should show a downfield shift of pyridine protons and a broad singlet (~2H) for the N-NH2 group.
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Protocol 2: Cycloaddition to Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Rationale: Use of DBU in DMF facilitates the formation of the ylide and subsequent cycloaddition.
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Reagents: N-amino salt (from Protocol 1), Ethyl propiolate (2.0 eq), DBU (2.5 eq), DMF (anhydrous).
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Procedure:
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Dissolve the salt in DMF (0.2 M) under Nitrogen atmosphere.
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Cool to 0°C.
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Add Ethyl propiolate, followed by slow addition of DBU.
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Color Change: The solution typically turns dark brown/red.
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Stir at RT for 16 hours.
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Workup & Purification (Critical Step):
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Dilute with water and extract with Ethyl Acetate (3x).
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Wash organics with brine, dry over Na2SO4, and concentrate.
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Chromatography: Run a gradient column (Hexane/EtOAc).
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Separation: The 6-iodo isomer typically elutes first (less polar). The 4-iodo isomer (Target) elutes second.
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Yield: Expect 15-25% for the 4-iodo isomer.
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Protocol 3: Suzuki-Miyaura Coupling (Functionalization)
Demonstrating the utility of the C4-Iodine.
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Reagents: 4-Iodo core (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), Dioxane/Water (4:1).
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Procedure: Degas solvents. Heat at 90°C for 4 hours.
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Outcome: Quantitative conversion to Ethyl 4-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.
Medicinal Chemistry Applications
The 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a gateway to several therapeutic classes:
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Antitubercular Agents: Derivatives of the pyrazolo[1,5-a]pyridine-3-carboxamide (obtained by amidating the ester) have shown nanomolar activity against Mycobacterium tuberculosis (H37Rv strain), acting as bioisosteres to the imidazo[1,2-a]pyridine class (e.g., Q203).
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Kinase Inhibitors (Trk/JAK): The scaffold orients substituents to interact with the hinge region (via N1) and the gatekeeper residue (via C4 substituents).
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EP1 Receptor Antagonists: Used in scaffold hopping strategies to replace indole cores in prostaglandin receptor antagonists.
Functionalization Pathway[1][2]
Caption: Divergent synthesis from the core scaffold to bioactive lead compounds.
Safety & Handling
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Hazard Identification:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: The 4-iodo compound is generally stable but should be stored at 2-8°C, protected from light (iodides can be photosensitive).
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Reaction Safety: The N-aminopyridinium salts are potential energetic materials; do not heat the dry salt excessively. Perform cycloadditions behind a blast shield if scaling up >5g.
References
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Synthesis of Pyrazolo[1,5-a]pyridines
- Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives through Cross-dehydrogen
- Source: PMC / PubMed Central.
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URL:[Link]
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Medicinal Chemistry (Antitubercular)
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Scaffold Hopping (EP1 Antagonists)
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General Reactivity & Synthesis Reviews
- Title: Synthesis of pyrazolo[1,5-a]pyridines (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
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URL:[Link]
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Compound Data Source
Sources
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl pyrazolo(1,5-a)pyridine-3-carboxylate | C10H10N2O2 | CID 2795464 - PubChem [pubchem.ncbi.nlm.nih.gov]
